(2-Methanesulfonylphenyl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

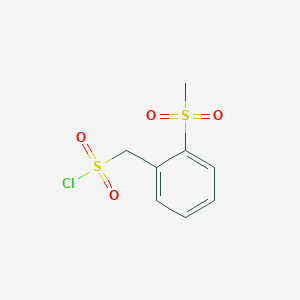

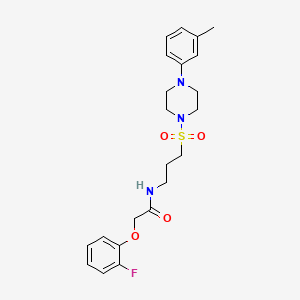

“(2-Methanesulfonylphenyl)methanesulfonyl chloride” is an organosulfur compound . The IUPAC name for this compound is [2-(methylsulfonyl)phenyl]methanesulfonyl chloride . It has a molecular weight of 268.74 .

Synthesis Analysis

Methanesulfonyl chloride, a related compound, is manufactured by the reaction of methane and sulfuryl chloride in a radical reaction . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .Molecular Structure Analysis

The InChI code for “(2-Methanesulfonylphenyl)methanesulfonyl chloride” is1S/C8H9ClO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3 . Chemical Reactions Analysis

Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

“(2-Methanesulfonylphenyl)methanesulfonyl chloride” is a colorless liquid that dissolves in polar organic solvents . It has a molecular weight of 268.74 .科学的研究の応用

Electrochemical Properties and Ionic Liquids

Methanesulfonyl chloride (MSC) has been studied for its role in forming room temperature ionic liquids with AlCl3. Research by Su, Winnick, & Kohl (2001) investigated the electrochemical properties of vanadium pentoxide (V2O5) films in MSC-based electrolytes, highlighting its potential in sodium insertion and cathode material applications for batteries.

Molecular Structure Analysis

The molecular structure of methane sulfonyl chloride has been analyzed through electron diffraction, revealing detailed geometric parameters and comparing structures with related compounds (Hargittai & Hargittai, 1973). This foundational work aids in understanding the chemical reactivity and bonding characteristics of sulfonyl chloride compounds.

Chemical Reaction Mechanisms

One study focused on the one-electron reduction of methanesulfonyl chloride, exploring the formation and decay of electron adducts and sulfonyl radicals (Tamba et al., 2007). This research is crucial for understanding the compound's behavior in various redox processes and its potential applications in organic synthesis and isomerization reactions.

Organic Synthesis Applications

In organic synthesis, methanesulfonyl chloride has been utilized as a reagent in the Pd-catalyzed N-arylation of methanesulfonamide, offering a method to avoid genotoxic impurities and byproducts in pharmaceutical manufacturing (Rosen et al., 2011). Such applications underscore the compound's value in developing safer and more efficient synthetic routes.

Safety and Hazards

“(2-Methanesulfonylphenyl)methanesulfonyl chloride” is fatal if swallowed, fatal in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness . It is also harmful to aquatic life with long-lasting effects .

特性

IUPAC Name |

(2-methylsulfonylphenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTVKPVROGPHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2820590.png)

![Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate](/img/structure/B2820593.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2820596.png)

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2820601.png)

![5-(3,5-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2820602.png)

![(4As,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[d]pyridazin-4-one](/img/structure/B2820604.png)

![3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2820606.png)

![N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide](/img/structure/B2820607.png)